physical and chemical properties of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
physical and chemical properties of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
An In-depth Technical Guide on the Core Properties of Cytisine and its Derivatives
Physical and Chemical Properties of Cytisine
Cytisine, also known as baptitoxine and sophorine, is a plant-based alkaloid.[1] Its physical and chemical properties are well-documented and crucial for its handling, formulation, and study.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Melting Point | 154-156 °C |
| Boiling Point | 218 °C at 2 mmHg |
| Solubility | Water: 439 g/L at 16 °C. Generally, the base form is soluble in organic solvents and insoluble in water. Salts are typically water-soluble.[2][3] |
| pKa | 6.11, 13.08 (at 25 °C) |
| Optical Activity | [α]/D -108±3°, c = 1% in ethanol |
| Appearance | Light yellow powder |
| LogP | 0.172 (estimated) |
| CAS Number | 485-35-8 |
| Hazard Codes | T (Toxic) |
Experimental Protocols
Determination of Melting Point
The melting point is a critical parameter for identifying and assessing the purity of a compound.[4]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube)[4]
-
Glass capillary tubes (sealed at one end)[4]
-
Thermometer[4]
-
Spatula[4]
Procedure:
-
Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube and packed to a height of about 2-3 mm by tapping the sealed end gently.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath.[5]
-
Heating: The bath is heated slowly, with the temperature increase rate controlled to about 1°C per minute as the expected melting point is approached.[6]
-
Observation: The temperature at which the substance begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded.[5][7] The melting point is reported as the range T1-T2.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).[5]
General Protocol for Alkaloid Extraction and Solubility Determination
The extraction of alkaloids like cytisine from plant material is based on their basicity and solubility characteristics.[8]
Extraction:
-
Defatting: The powdered plant material may first be treated with a non-polar solvent (e.g., petroleum ether) to remove oils and chlorophyll.[2]
-
Extraction of Alkaloid Salts: The defatted material is then extracted with an acidified aqueous solution (e.g., 0.1-1% sulfuric or hydrochloric acid).[9] This converts the alkaloids into their salt forms, which are soluble in water.[9]
-
Basification and Extraction of Free Base: The acidic aqueous extract is then made alkaline (e.g., with ammonia) to liberate the free alkaloid base.[2] This is followed by extraction with an immiscible organic solvent (e.g., chloroform, ether) in which the free base is soluble.[2][9]
-
Purification: The organic extract containing the crude alkaloid can then be purified using techniques like chromatography.[9]
Solubility Determination: A modern approach to determine the solubility of alkaloids involves measuring the effective saturation concentration through a specific property, such as UV absorbance at a particular wavelength.[10]
Signaling Pathways of Cytisine
Cytisine is a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine addiction.[11]
Mechanism of Action:
-
Binding: Cytisine binds to the nAChR at the interface between subunits.[12]
-
Channel Opening: This binding event causes a conformational change in the receptor, opening a central ion channel.[13]
-
Ion Influx: The open channel allows the influx of cations, primarily Na⁺, into the neuron.[13]
-
Depolarization: The influx of positive ions leads to depolarization of the cell membrane, which can initiate an action potential.[13]
-
Neurotransmitter Release: This signaling cascade can result in the release of various neurotransmitters, such as dopamine.
As a partial agonist, cytisine elicits a weaker response compared to a full agonist like nicotine. This property is believed to contribute to its efficacy in smoking cessation by alleviating withdrawal symptoms without providing the full reinforcing effect of nicotine.
Caption: Signaling cascade of Cytisine at the nicotinic acetylcholine receptor.
Drug Development Workflow for Cytisine
The clinical development of cytisine, particularly for smoking cessation, follows a structured pathway to ensure safety and efficacy.[14][15]
Caption: A typical workflow for the clinical development of a pharmaceutical like Cytisine.
Key Stages in Cytisine's Development:
-
Preclinical Studies: Initial laboratory research to understand the basic pharmacology and toxicology of cytisine.
-
Phase I Trials: Small-scale studies in healthy volunteers to determine the drug's safety profile, pharmacokinetics (PK), and pharmacodynamics (PD) at different doses.[14][15]
-
Phase II Trials: Studies in a small group of patients (smokers) to assess the drug's efficacy and further evaluate its safety.
-
Phase III Trials: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare it to commonly used treatments.[14] Cytisine has undergone several large-scale Phase III trials.[15]
-
Regulatory Submission and Approval: Submission of all data to regulatory agencies (like the FDA) for approval for public use.
-
Post-Marketing Surveillance (Phase IV): Ongoing monitoring of the drug's safety in the general population after it has been marketed.
References
- 1. Spray-Dried Cytisine-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. CYTISINE | 485-35-8 [amp.chemicalbook.com]
- 4. engineeringbyte.com [engineeringbyte.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor [escholarship.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Achieve Life Science Announces Advancement of Cytisine Clinical Development Program [drug-dev.com]
- 15. Achieve begins multi-dose study of cytisine for smoking cessation - Clinical Trials Arena [clinicaltrialsarena.com]
